molecular formula C23H22N2O3 B13896683 N-(Triphenylmethyl)glycylglycine CAS No. 5893-07-2

N-(Triphenylmethyl)glycylglycine

Cat. No.: B13896683
CAS No.: 5893-07-2
M. Wt: 374.4 g/mol
InChI Key: UMAMUAHGYMAHSA-UHFFFAOYSA-N
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Description

N-(Triphenylmethyl)glycylglycine, also known as N-Tritylglycine, is a derivative of glycylglycine where the amino group is protected by a triphenylmethyl (trityl) group. This compound is of interest due to its applications in peptide synthesis and as a protective group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Triphenylmethyl)glycylglycine can be synthesized through the reaction of glycylglycine with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trityl group protecting the amino group of glycylglycine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the trityl protection.

Chemical Reactions Analysis

Types of Reactions

N-(Triphenylmethyl)glycylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the trityl group.

    Pyridine: Acts as a base in the initial synthesis of this compound.

    Dicyclohexylcarbodiimide (DCC): Used in peptide coupling reactions.

Major Products Formed

Scientific Research Applications

N-(Triphenylmethyl)glycylglycine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-(Triphenylmethyl)glycylglycine involves the protection of the amino group by the trityl group. This protection prevents unwanted side reactions during peptide synthesis and other organic reactions. The trityl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Triphenylmethyl)glycylglycine is unique due to its dual protection of both the amino and carboxyl groups, making it particularly useful in peptide synthesis. The presence of the trityl group provides steric hindrance, which can be advantageous in selective reactions .

Properties

CAS No.

5893-07-2

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[2-(tritylamino)acetyl]amino]acetic acid

InChI

InChI=1S/C23H22N2O3/c26-21(24-17-22(27)28)16-25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,25H,16-17H2,(H,24,26)(H,27,28)

InChI Key

UMAMUAHGYMAHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)O

Origin of Product

United States

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